molecular formula C6H13Si B129531 Hexylsilane CAS No. 1072-14-6

Hexylsilane

Cat. No. B129531
CAS RN: 1072-14-6
M. Wt: 113.25 g/mol
InChI Key: KRZXWIWNHRUKDF-UHFFFAOYSA-N
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Description

Hexylsilane, a compound with a hexyl group attached to a silicon atom, is a subject of interest in various chemical research areas. While the provided papers do not directly discuss hexylsilane, they do provide insights into related compounds and polymers that can help us understand the properties and potential applications of hexylsilane.

Synthesis Analysis

The synthesis of related organosilicon compounds is well-documented. For instance, alkenyl- and aryl[2-(hydroxymethyl)phenyl]dimethylsilanes are synthesized for use in silicon-based cross-coupling reactions, which are facilitated by palladium catalysts and K2CO3 as a base under milder conditions than previously reported . Similarly, perhexyloligosilanes are prepared through Wurtz coupling, which involves the reaction of trihexylchlorosilane and dihexyldichlorosilane . These methods could potentially be adapted for the synthesis of hexylsilane.

Molecular Structure Analysis

The molecular structure of poly(di-n-hexylsilane) has been studied using Raman scattering, wide-angle x-ray diffraction, and optical absorption measurements, revealing a planar zig-zag conformation for the silicon backbone . This information is crucial for understanding the conformation and packing of hexylsilane-related polymers.

Chemical Reactions Analysis

Chemical reactions involving organosilicon compounds are diverse. The cross-coupling reactions of organo[(2-hydroxymethyl)phenyl]dimethylsilanes result in the synthesis of silyl-substituted oligoarenes, demonstrating the versatility of silicon reagents in forming complex aromatic structures . Additionally, the dehydrogenative polymerization of hexylsilane catalyzed by nickel complexes leads to the formation of cyclic poly(hexylsilanes), indicating that hexylsilane can undergo polymerization to produce novel materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of organosilicon compounds are influenced by their molecular structure. For example, the optical properties of poly(di-n-hexylsilane) are affected by the one-dimensional nature of the band and the charge distribution on the Si backbone10. The temperature dependence of the absorption spectra of perhexyloligosilanes suggests that the Si-Si-Si bond angle influences the electronic transitions within these compounds . These findings can provide insights into the properties of hexylsilane and its derivatives.

Scientific Research Applications

Scientific Research Applications of Hexylsilane

Thermochromic Properties and Conformational Behavior Hexylsilane derivatives, such as poly(di-n-hexylsilane), have been studied for their unique thermochromic properties. Research shows that solutions of poly(di-n-hexylsilane) exhibit different UV absorption bands representing various conformational forms of the polymer chain. This suggests potential applications in materials science, where the conformation-sensitive properties could be utilized for sensing or adaptive materials (Bukalov, Leites, & West, 2001) ^1^.

Catalytic Cyclopolymerization for Polymer Synthesis Hexylsilane undergoes nickel-catalyzed dehydrogenative polymerization, producing acyclic and cyclic poly(hexylsilanes). This process has been optimized to selectively yield cyclic polymers at elevated temperatures, which are of interest for creating new polymeric materials with unique properties for industrial applications (Tanabe, Takahashi, Fukuta, & Osakada, 2013) ^2^.

Molecular Orientation in Polymeric Films The molecular orientation of poly(di-n-hexylsilane) in thin film states has been investigated, revealing that the orientation is highly dependent on the film thickness. Such studies have implications for the development of optoelectronic devices, where controlled molecular orientation can affect device performance (Horiuchi, Ishihara, Tsunoda, Morishita, Takei, Okutsu, Seko, Sugino, Kawakami, Watanabe, Abe, Takigami, & Hiratsuka, 2006) ^3^.

Hybrid Materials Development Research into poly(di-n-hexylsilane)-zirconia hybrid materials has shown that integrating poly(di-n-hexylsilane) with zirconia can suppress thermochromic properties and modify other material characteristics. Such hybrids are promising for applications requiring stable optical properties across temperature changes, potentially useful in coatings and optical devices (Matsuura, Inoue, & Matsukawa, 2004) ^4^.

Antimicrobial Packaging Applications In the context of food safety, compounds like hexanal, (E)-2-hexenal, and hexyl acetate (derived or related to hexylsilane chemistry) have demonstrated significant inhibitory effects against pathogenic microorganisms. These findings suggest potential applications in enhancing the hygienic safety and extending the shelf life of minimally processed foods (Lanciotti, Belletti, Patrignani, Gianotti, Gardini, & Guerzoni, 2003) ^5^.

properties

InChI

InChI=1S/C6H13Si/c1-2-3-4-5-6-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZXWIWNHRUKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883642
Record name Silane, hexyl-
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Molecular Weight

113.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexylsilane

CAS RN

1072-14-6
Record name Hexylsilane
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Record name Hexylsilane
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Record name Silane, hexyl-
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Record name Silane, hexyl-
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Record name Hexylsilane
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Record name Hexylsilane
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